molecular formula C23H23BrN2O4S B297221 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide

Katalognummer B297221
Molekulargewicht: 503.4 g/mol
InChI-Schlüssel: ZYKBCNZRSOKUKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide, also known as BMS-986142, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of cytokines and growth factors. BMS-986142 is currently being studied for its potential therapeutic effects in various autoimmune diseases, such as psoriasis, lupus, and inflammatory bowel disease.

Wirkmechanismus

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide works by inhibiting the activity of the TYK2 enzyme, which is involved in the signaling pathways of cytokines and growth factors. By blocking TYK2, 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide reduces the production of pro-inflammatory cytokines, such as interleukin-23 (IL-23) and interferon-alpha (IFN-alpha), which are implicated in the pathogenesis of autoimmune diseases. In addition, 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide has been shown to promote the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10), which may further contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide has been shown to have several biochemical and physiological effects, including:
- Inhibition of TYK2 activity
- Reduction in cytokine signaling and inflammation
- Promotion of anti-inflammatory cytokine production
- Modulation of immune cell function
- Improvement in clinical symptoms in patients with psoriasis and other autoimmune diseases

Vorteile Und Einschränkungen Für Laborexperimente

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide has several advantages for lab experiments, including its specificity for the TYK2 enzyme and its ability to inhibit multiple cytokine signaling pathways. However, there are also some limitations to consider, such as the potential for off-target effects and the need for further optimization of dosing and administration.

Zukünftige Richtungen

There are several potential future directions for research on 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide, including:
- Further preclinical studies to investigate its mechanism of action and potential therapeutic effects in other autoimmune diseases
- Clinical trials to evaluate its safety and efficacy in larger patient populations
- Combination therapy with other immunomodulatory agents, such as biologics or small molecule inhibitors of other JAK family members
- Development of more potent and selective TYK2 inhibitors
- Investigation of the long-term safety and potential side effects of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide in patients with autoimmune diseases.

Synthesemethoden

The synthesis of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide involves several steps, including the reaction of 4-bromobenzenesulfonyl chloride with 4-methylbenzylamine to form 4-(4-methylbenzylamino)benzenesulfonyl chloride. This intermediate is then reacted with 3-methoxyphenylacetic acid to form 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide. The synthesis of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide has been described in detail in a patent application filed by Bristol-Myers Squibb, the company that developed the compound.

Wissenschaftliche Forschungsanwendungen

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide has been the subject of several preclinical and clinical studies to investigate its potential therapeutic effects. In a preclinical study, 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide was found to inhibit the activity of TYK2 and other JAK family members, leading to a reduction in cytokine signaling and inflammation. In a phase 1 clinical trial, 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide was found to be well-tolerated and showed promising results in patients with psoriasis. Further clinical trials are currently underway to evaluate the safety and efficacy of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide in various autoimmune diseases.

Eigenschaften

Molekularformel

C23H23BrN2O4S

Molekulargewicht

503.4 g/mol

IUPAC-Name

2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C23H23BrN2O4S/c1-17-6-8-18(9-7-17)15-26(31(28,29)22-12-10-19(24)11-13-22)16-23(27)25-20-4-3-5-21(14-20)30-2/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI-Schlüssel

ZYKBCNZRSOKUKU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Br

Kanonische SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.